Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a triazole ring, making it a versatile molecule for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the triazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and quality control is common to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can interact with enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate is similar to other triazole derivatives, such as:
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (Bis-Tris)
Ethanol, 2-[(2-aminoethyl)amino]
Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl 5-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-2-14-7(13)6-9-5(10-11-6)4(8)3-12/h4,12H,2-3,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGSFODXWSUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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